tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid
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Overview
Description
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique hexahydro-pyrrolo[3,4-b]pyrrole structure, which is a bicyclic system containing nitrogen atoms. The tert-butyl ester and oxalate groups further enhance its chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-b]pyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3aR, 6aR)-5-Methylhexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
- (3aR, 6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Uniqueness
Compared to similar compounds, (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22N2O6 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XXSOHTQXIXQETM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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